

A Technical Guide to D-Erythrose-1-13C for Researchers

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Compound of Interest

Compound Name: *D-Erythrose-1-13C*

Cat. No.: *B118254*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **D-Erythrose-1-13C**, a stable isotope-labeled sugar crucial for metabolic research. It covers commercial suppliers, technical specifications, and its application in advanced experimental protocols like Metabolic Flux Analysis (MFA). The information is intended to assist researchers in sourcing this tracer and designing sophisticated experiments to probe cellular metabolism.

Commercial Suppliers and Specifications

D-Erythrose-1-13C is a specialized biochemical available from a select number of suppliers. When sourcing this compound, it is critical to consider specifications such as isotopic enrichment and chemical purity to ensure the reliability and accuracy of experimental results. The table below summarizes data for **D-Erythrose-1-13C** and its related isotopologues from various commercial suppliers.

Supplier	Product Name	CAS Number	Isotopic Enrichment	Chemical Purity	Molecular Formula	Notes
Eurisotop	D-ERYTHROSE (1- ¹³ C, 99%) 1.2% IN H ₂ O[1]	70849-19-3	99%	98%[1]	HOCH ₂ (C(HOH) ₂ ¹³ CHO	Provided as a solution in water.
MedChem Express	D-Erythrose-1- ¹³ C	70849-19-3	Not specified	Not specified	C ₃ ¹³ CH ₈ O ₄	Listed as a research chemical.
Chemsrvc	D-Erythrose-1- ¹³ C[2]	70849-19-3	Not specified	Not specified	C ₄ H ₈ O ₄	Chemical database listing multiple suppliers.
Pharmaffiliates	D-Erythrose-1- ¹³ C (As a solution in water)[3]	70849-19-3	Not specified	Not specified	C ₃ ¹³ CH ₈ O ₄	Stored at 2-8°C.[3]
Omicron Biochemicals, Inc.	D-[1- ¹³ C]erythrose	70849-19-3	Not specified	Not specified	Not specified	Supplied as an aqueous solution.
Cambridge Isotope Laboratories, Inc.	D-Erythrose (2- ¹³ C, 99%) (1.2% in H ₂ O)[4]	83434-88-2	99%	98%[4]	HOCH ₂ (CHOH)(¹³ CHOH)CHO	Note: This is the 2- ¹³ C isotopologue.

Alfa Chemistry	D-[3- ¹³ C]erythrose	Not specified	99 atom % ¹³ C	Not specified	¹³ CC ₃ H ₈ O ₄	Note: This is the 3- ¹³ C isotopologue. [5]
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Core Applications and Experimental Protocols

D-Erythrose-1-¹³C is primarily utilized as a tracer in metabolic studies to investigate the flow of carbon atoms through various biochemical pathways. Its most prominent application is in ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify intracellular reaction rates.

General Protocol for ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a sophisticated experimental and computational technique used to determine the rates (fluxes) of metabolic reactions within a living cell. The choice of an isotopic tracer, such as **D-Erythrose-1-¹³C**, is a critical component of the experimental design.[\[6\]](#) The general methodology involves the following key steps:

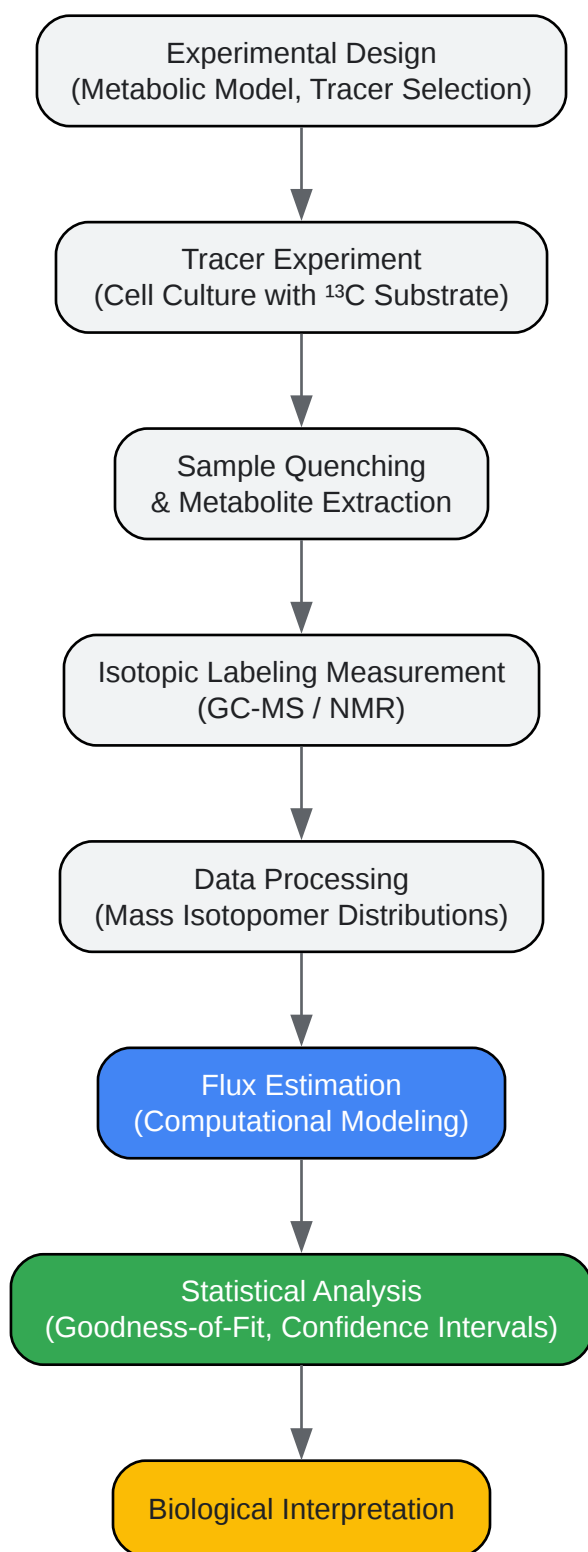
- Experimental Design:
 - Define the metabolic network model of interest.
 - Select an appropriate ¹³C-labeled substrate (tracer), like **D-Erythrose-1-¹³C**, based on the specific pathways to be investigated. The labeling position on the tracer molecule determines which pathways can be resolved.[\[6\]](#)
 - Plan parallel labeling experiments with different tracers if necessary to improve the precision of flux estimates.[\[7\]](#)
- Tracer Experiment:
 - Culture cells or perfuse tissue with a medium containing the ¹³C-labeled substrate.
 - Allow the system to reach an isotopic steady state, where the incorporation of the ¹³C label into downstream metabolites becomes constant.

- Harvest the cells or tissue at one or more time points. Blood and other biofluids may also be collected to monitor tracer delivery and utilization.[8]
- Isotopic Labeling Measurement:
 - Extract intracellular and extracellular metabolites from the collected samples.
 - Analyze the mass isotopomer distributions (MIDs) of key metabolites, typically protein-bound amino acids, RNA-bound ribose, and other central carbon metabolites.[7]
 - Common analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][7]
- Flux Estimation and Statistical Analysis:
 - Input the measured MIDs, along with other measured rates (e.g., nutrient uptake, product secretion), into a computational model.
 - Use specialized software (e.g., Metran) to estimate the intracellular fluxes that best reproduce the experimental labeling data.[7]
 - Perform a comprehensive statistical analysis to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.[7]

Visualizations: Workflows and Pathways

Experimental Workflow for ^{13}C Metabolic Flux Analysis

The following diagram illustrates the general workflow for conducting a ^{13}C -MFA experiment, from initial design to final data analysis.

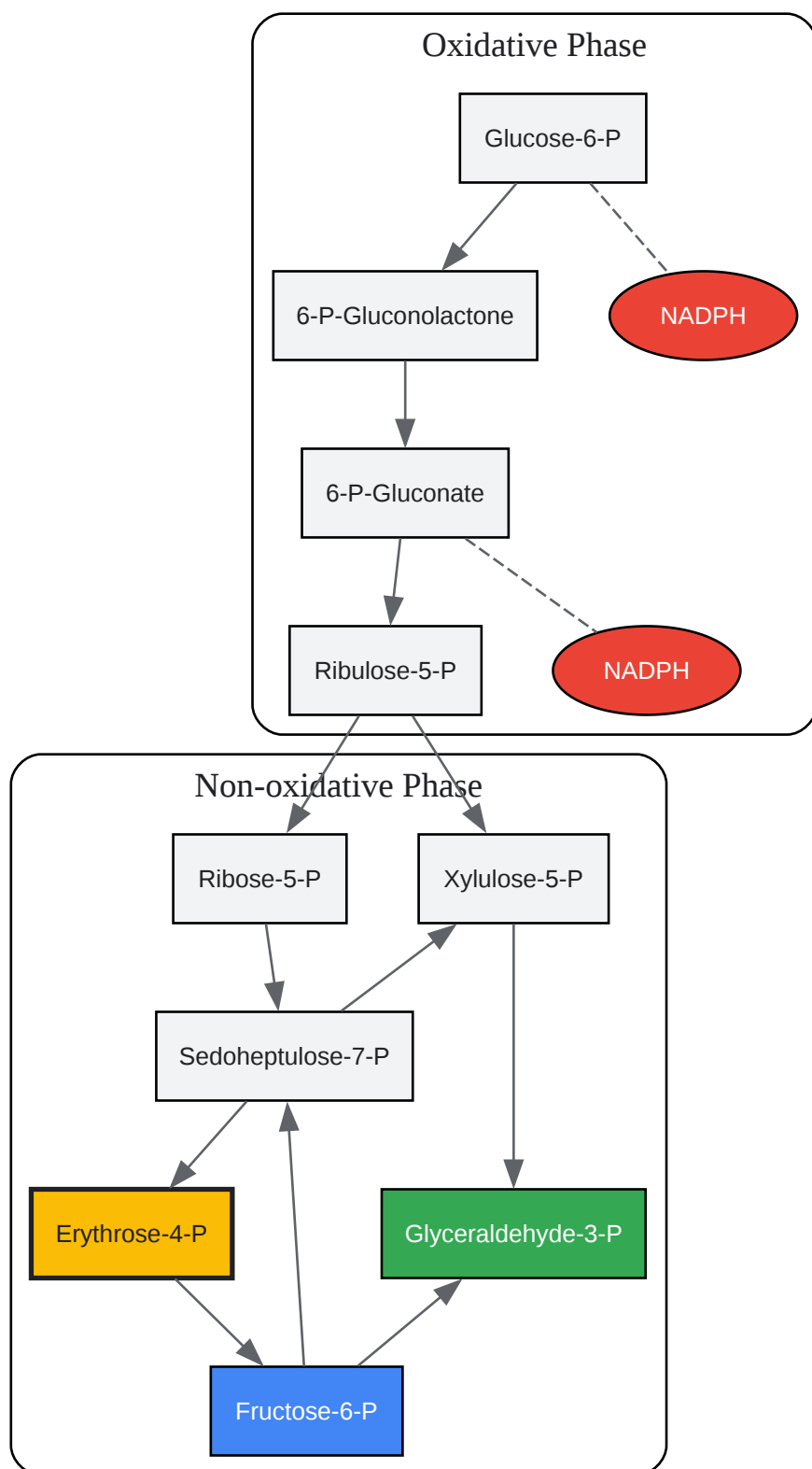


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Caption: A typical workflow for ^{13}C Metabolic Flux Analysis (MFA).

The Pentose Phosphate Pathway (PPP)

D-Erythrose is a key intermediate in central carbon metabolism, particularly in the non-oxidative branch of the Pentose Phosphate Pathway (PPP) in the form of D-Erythrose-4-Phosphate. The PPP is essential for generating NADPH for reductive biosynthesis and cellular defense against oxidative stress, as well as producing precursors for nucleotide synthesis.[9][10] Using labeled erythrose can help trace carbon rearrangements in this critical pathway.



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